Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate
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Overview
Description
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a chloromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a chloromethyl-substituted oxadiazole derivative. One common method includes the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used, often leading to modified oxadiazole rings.
Scientific Research Applications
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The oxadiazole ring may also interact with biological receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate is unique due to the presence of the oxadiazole ring and the chloromethyl group, which confer distinct chemical reactivity and potential biological activity compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-8(2,3)15-7(13)10-6-12-11-5(4-9)14-6/h4H2,1-3H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOQWDMVLXIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(O1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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